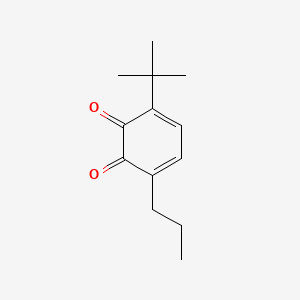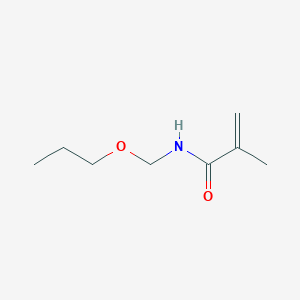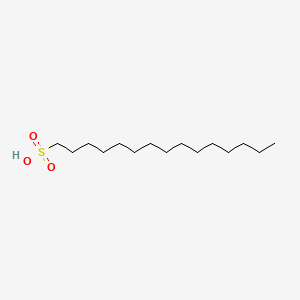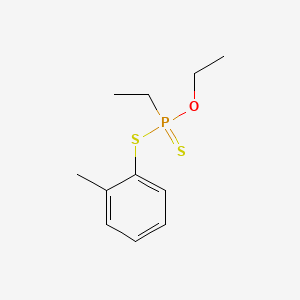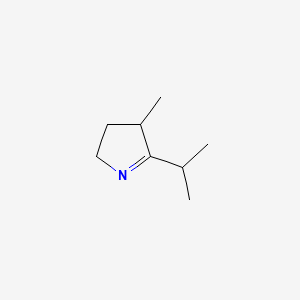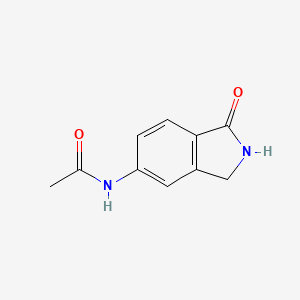
2-Butanone,3-chloro-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone,3-chloro-4-nitro- is an organic compound with the molecular formula C4H6ClNO3 It is a derivative of butanone, where the hydrogen atoms at the 3rd and 4th positions are replaced by a chlorine and a nitro group, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone,3-chloro-4-nitro- typically involves the nitration of 3-chloro-2-butanone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of 2-Butanone,3-chloro-4-nitro- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone,3-chloro-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to 3-chloro-4-aminobutanone.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 3-hydroxy-4-nitrobutanone.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Aqueous sodium hydroxide or potassium hydroxide.
Major Products
Oxidation: 3-Chloro-4-aminobutanone.
Reduction: 3-Chloro-4-aminobutanone.
Substitution: 3-Hydroxy-4-nitrobutanone.
Applications De Recherche Scientifique
2-Butanone,3-chloro-4-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, especially as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-Butanone,3-chloro-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chlorine atom can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-butanone: Lacks the nitro group, making it less reactive in redox reactions.
4-Nitro-2-butanone: Lacks the chlorine atom, affecting its nucleophilic substitution reactions.
2-Chloro-3-nitrobutane: Different positioning of functional groups, leading to different reactivity and applications.
Uniqueness
2-Butanone,3-chloro-4-nitro- is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C4H6ClNO3 |
|---|---|
Poids moléculaire |
151.55 g/mol |
Nom IUPAC |
3-chloro-4-nitrobutan-2-one |
InChI |
InChI=1S/C4H6ClNO3/c1-3(7)4(5)2-6(8)9/h4H,2H2,1H3 |
Clé InChI |
RSJQUDPJAUAVTR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8S,9S,10R,13S,14S,17S)-17-acetyl-1-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13834844.png)
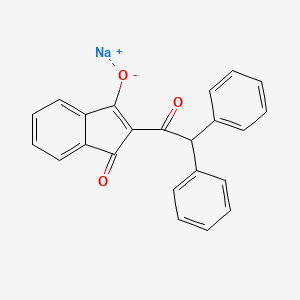
![(2S,5R,6R)-6-[[2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13834858.png)
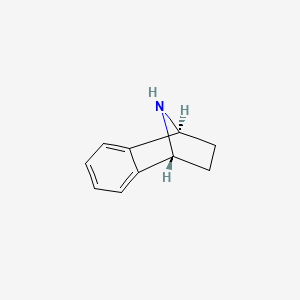

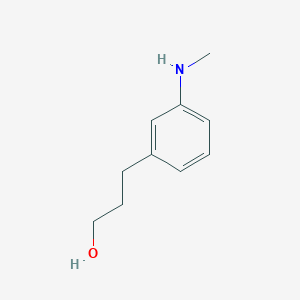
![N,N-diethylethanamine;3-[2-[(3E)-3-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]cyclopenten-1-yl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13834892.png)
